molecular formula C12H15N B3013672 Benzyl-but-3-ynyl-methyl-amine CAS No. 15240-91-2

Benzyl-but-3-ynyl-methyl-amine

Cat. No. B3013672
CAS RN: 15240-91-2
M. Wt: 173.259
InChI Key: BIJSXEQPHWTNCP-UHFFFAOYSA-N
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Description

Benzyl-but-3-ynyl-methyl-amine is a compound that can be associated with the field of organic chemistry, particularly in the context of amine synthesis and functionalization. While the provided papers do not directly discuss Benzyl-but-3-ynyl-methyl-amine, they offer insights into related chemical reactions and structures that can be relevant to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of amines can be achieved through various methods, including palladium-catalyzed nucleophilic benzylic addition, as described in the first paper. This method involves C-H bond activation and provides an efficient pathway to generate heterocycle-containing amines . Additionally, the use of N-tert-butanesulfinyl imines as intermediates for asymmetric synthesis of amines is another approach that could potentially be applied to the synthesis of Benzyl-but-3-ynyl-methyl-amine. These intermediates are activated for the addition of nucleophiles and can lead to a wide range of enantioenriched amines .

Molecular Structure Analysis

The molecular structure of amines can be studied using various spectroscopic techniques and computational methods. For instance, the third paper discusses the use of FT-IR and DFT studies to characterize the structure of a complex amine . These methods can provide detailed information about the geometrical structures and vibrational frequencies, which are essential for understanding the molecular conformation and reactivity of Benzyl-but-3-ynyl-methyl-amine.

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including the formation of molecular salts with organic acids. The fourth paper presents the crystal structures of several molecular salts derived from benzylamine, which is structurally related to Benzyl-but-3-ynyl-methyl-amine . These salts are characterized by strong charge-assisted hydrogen bond formation, which is a key aspect of amine reactivity. Additionally, the fifth paper describes the synthesis and characterization of a compound containing an amine group, which is stabilized by intramolecular hydrogen bonding . This information can be extrapolated to predict the reactivity of Benzyl-but-3-ynyl-methyl-amine in forming similar bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines, such as melting points, solubility, and stability, can be influenced by their molecular structure and the presence of functional groups. The crystallographic analysis provided in the fourth paper offers insights into the melting points and structural aspects of amine salts . Furthermore, the DFT calculations in the fifth paper provide information on the thermodynamic properties and chemical reactivity of the compound, which can be useful for predicting the behavior of Benzyl-but-3-ynyl-methyl-amine under different conditions .

Scientific Research Applications

Catalytic Reductive Aminations

Catalytic reductive aminations using molecular hydrogen have crucial applications in synthesizing amines, including benzyl-but-3-ynyl-methyl-amine. These reactions are pivotal for creating pharmaceuticals, agrochemicals, and biomolecules. They involve coupling carbonyl compounds with ammonia or amines in the presence of catalysts, leading to the production of primary, secondary, and tertiary amines. These amines are significant in synthesizing advanced chemicals, life science molecules, dyes, and polymers (Murugesan et al., 2020).

Palladium-Catalyzed Benzylic Addition

Palladium-catalyzed benzylic addition to N-sulfonyl aldimines via C-H bond activation offers an efficient methodology for synthesizing heterocycle-containing amines. This process is critical for creating amines through C-H bond activation, which could include benzyl-but-3-ynyl-methyl-amine (Qian et al., 2010).

Carbonylative Direct Transformation

The palladium-catalyzed carbonylative direct transformation of benzyl amines offers a new procedure for producing various benzyl amines. It uses dimethyl carbonate as a solvent, enabling the production of methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines (Li et al., 2018).

Antibacterial Activity of Derivatives

Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives show significant antibacterial activity against various bacterial strains. This implies the potential of benzyl-but-3-ynyl-methyl-amine derivatives in developing new antibacterial agents (Kumar et al., 2010).

Intermolecular Amination of C-H Bonds

The intermolecular amination of C-H bonds, including benzylic bonds, represents an innovative approach to access substituted amines, amino alcohols, and diamines. This method's chemoselectivity and ability to produce isotopically enriched compounds suggest its utility in synthesizing benzyl-but-3-ynyl-methyl-amine and similar compounds (Fiori & Du Bois, 2007).

properties

IUPAC Name

N-benzyl-N-methylbut-3-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-4-10-13(2)11-12-8-6-5-7-9-12/h1,5-9H,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJSXEQPHWTNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-but-3-ynyl-methyl-amine

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